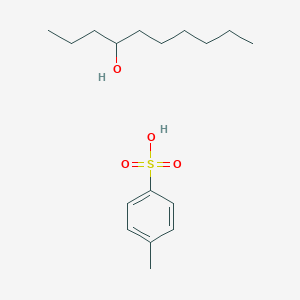
2,5-dimethyl-4-phenyl-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-phenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a six-membered ring containing oxygen and nitrogen atoms, with methyl and phenyl substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-4-phenyl-6H-1,3-oxazin-6-one can be synthesized through various methods. One common approach involves the condensation of oximes with 4-oxocarboxylic acids and their derivatives under general reaction conditions, such as protic polar solvents and basic media . Grignard reagents, metal catalysts, and phosphorus compounds are also useful in synthesizing these heterocycles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-phenyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazinone ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and various oxidizing and reducing agents . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazine and phenylhydrazine can yield 3,5-substituted triazoles .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-phenyl-6H-1,3-oxazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-4-phenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2,5-Dimethyl-4-phenyl-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
6H-1,3-thiazin-6-ones: These compounds have a similar structure but contain sulfur instead of oxygen.
[1,2]Isoxazolidin-5-ones: These compounds have a different ring structure but share some similar chemical properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and chemical reactivity.
Propiedades
Número CAS |
63892-26-2 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C12H11NO2/c1-8-11(10-6-4-3-5-7-10)13-9(2)15-12(8)14/h3-7H,1-2H3 |
Clave InChI |
VIPNPZQQDMNUDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(OC1=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


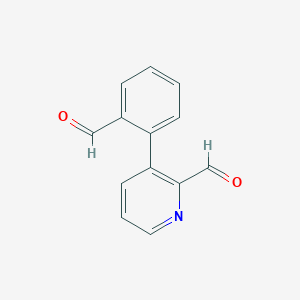

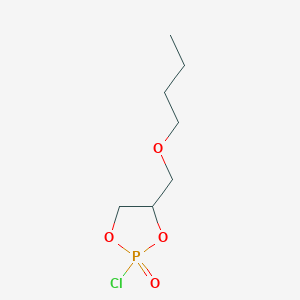
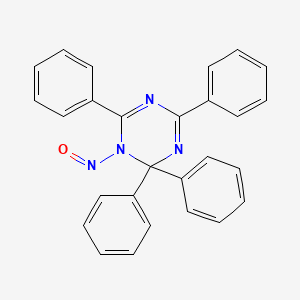
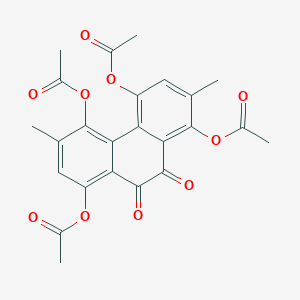

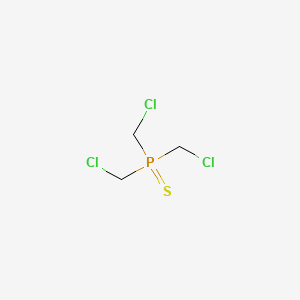
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
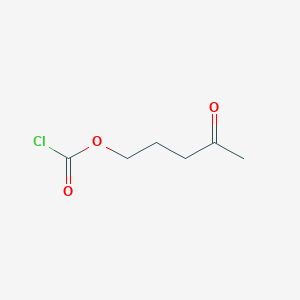


![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

